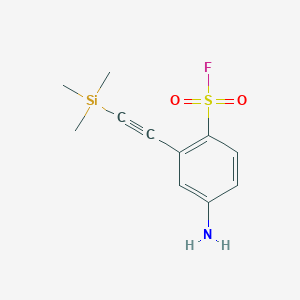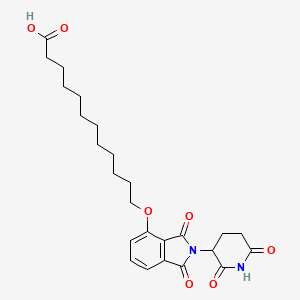![molecular formula C22H23FN4 B11935991 N-(4-fluorophenyl)-4,5-dimethyl-6-[(1S)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]pyrimidin-2-amine](/img/structure/B11935991.png)
N-(4-fluorophenyl)-4,5-dimethyl-6-[(1S)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-氟苯基)-4,5-二甲基-6-[(1S)-1-甲基-3,4-二氢-1H-异喹啉-2-基]嘧啶-2-胺是一种复杂的有机化合物,属于嘧啶衍生物类。嘧啶是类似于苯和吡啶的杂环芳香族有机化合物,在六元环的1位和3位含有两个氮原子。
准备方法
合成路线和反应条件
N-(4-氟苯基)-4,5-二甲基-6-[(1S)-1-甲基-3,4-二氢-1H-异喹啉-2-基]嘧啶-2-胺的合成通常涉及多步有机反应。该过程从嘧啶核的制备开始,然后引入氟苯基和异喹啉基。这些反应中常用的试剂包括卤代前体、胺类和各种催化剂,以促进所需键的形成。
工业生产方法
该化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高收率和纯度。连续流动化学和自动化合成平台等技术可以用于简化生产过程。高通量筛选和工艺优化确保该化合物能够高效且经济地生产。
化学反应分析
反应类型
N-(4-氟苯基)-4,5-二甲基-6-[(1S)-1-甲基-3,4-二氢-1H-异喹啉-2-基]嘧啶-2-胺可以发生多种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 该化合物可以参与亲核取代反应,其中官能团被亲核试剂取代。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂。
还原: 硼氢化钠、氢化铝锂和其他还原剂。
取代: 胺类、硫醇类和卤化物等亲核试剂。
主要形成的产物
这些反应形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能会产生羟基化衍生物,而还原可能会产生胺或醇衍生物。
科学研究应用
N-(4-氟苯基)-4,5-二甲基-6-[(1S)-1-甲基-3,4-二氢-1H-异喹啉-2-基]嘧啶-2-胺在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其作为生物化学探针的潜力,用于研究细胞过程。
医学: 探讨其治疗各种疾病的治疗潜力,包括癌症和传染病。
工业: 用于开发新材料和化学工艺。
作用机制
N-(4-氟苯基)-4,5-二甲基-6-[(1S)-1-甲基-3,4-二氢-1H-异喹啉-2-基]嘧啶-2-胺的作用机制涉及它与细胞内特定分子靶标的相互作用。该化合物可能与酶或受体结合,调节其活性并影响细胞途径。例如,它可能抑制某些激酶的活性,从而导致参与细胞增殖和存活的信号通路中断。
相似化合物的比较
类似化合物
N-(4-苯氧基苯基)-7H-吡咯并[2,3-d]嘧啶-4-胺: 以其抗结核活性而闻名。
6-(4-氟苯基)-嘧啶-5-腈: 具有抗炎特性。
独特性
N-(4-氟苯基)-4,5-二甲基-6-[(1S)-1-甲基-3,4-二氢-1H-异喹啉-2-基]嘧啶-2-胺的独特性在于其特定的结构特征,例如存在氟苯基和异喹啉基。这些结构元素有助于其独特的化学和生物学特性,使其成为研究和开发中一种有价值的化合物。
属性
分子式 |
C22H23FN4 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC 名称 |
N-(4-fluorophenyl)-4,5-dimethyl-6-[(1S)-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C22H23FN4/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3/h4-11,16H,12-13H2,1-3H3,(H,24,25,26)/t16-/m0/s1 |
InChI 键 |
LECZXZOBEZITCL-INIZCTEOSA-N |
手性 SMILES |
C[C@H]1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F |
规范 SMILES |
CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4S)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B11935912.png)
![(2S)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride](/img/structure/B11935919.png)
![(E)-but-2-enedioic acid;6-fluoro-N-[(5-fluoro-2-methoxypyridin-3-yl)methyl]-5-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B11935928.png)

![2-[[7-(3,4-dimethoxyphenyl)quinoxalin-2-yl]amino]-N-methylacetamide;hydrochloride](/img/structure/B11935944.png)
![4-Hydroxy-6-{2'-hydroxy-[1,1'-biphenyl]-4-yl}-2-oxo-1,2-dihydroquinoline-3-carbonitrile](/img/structure/B11935951.png)

![5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide](/img/structure/B11935969.png)


![[(1S,2R,14S)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B11935988.png)
![4-(difluoromethyl)-5-[4-[(3R)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine](/img/structure/B11935992.png)
![[(2R,3R,6R,7S,10S)-7,10-dihydroxy-2-[(2E,4E,6S)-6-hydroxy-7-[(2S,3S)-3-[(2S,3R)-3-hydroxypentan-2-yl]oxiran-2-yl]-6-methylhepta-2,4-dien-2-yl]-3,7-dimethyl-12-oxo-1-oxacyclododec-4-en-6-yl] 4-cycloheptylpiperazine-1-carboxylate](/img/structure/B11936001.png)

